![molecular formula C26H32N4O4 B1681101 [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
描述
SRA880 是一种非肽类化合物,作为生长抑素受体亚型 1 (sst1) 的选择性拮抗剂。生长抑素受体参与各种生理过程,包括抑制激素分泌和调节神经传递。 SRA880 在科学研究中显示出潜力,特别是在神经药理学领域,因为它在与其他化合物结合使用时能够表现出抗抑郁样作用 .
准备方法
合成路线和反应条件
SRA880 的合成涉及多个步骤,从市售起始原料开始。关键步骤通常包括:
核心结构的形成: 第一步涉及通过一系列缩合和环化反应构建核心结构。
官能团修饰: 随后的步骤涉及引入各种官能团以实现所需的化学性质。这可能包括烷基化、酰化和其他取代反应。
纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以确保高纯度。
工业生产方法
SRA880 的工业生产可能会遵循类似的合成路线,但规模更大。这涉及优化反应条件以最大限度地提高产率并最小化杂质。连续流动化学和自动化合成等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
SRA880 可以进行各种化学反应,包括:
氧化: SRA880 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物中的特定官能团。
取代: SRA880 可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羟基化或酮衍生物,而还原可能产生醇或胺。
科学研究应用
作用机制
SRA880 通过选择性结合并拮抗生长抑素受体亚型 1 (sst1) 发挥作用。该受体是一种 G 蛋白偶联受体,参与抑制各种激素和神经递质的释放。通过阻断该受体,SRA880 可以调节生理过程,如激素分泌和神经传递。 所涉及的确切分子途径包括抑制腺苷酸环化酶活性并调节离子通道功能 .
相似化合物的比较
类似化合物
奥曲肽: 一种环状肽,作为生长抑素受体的激动剂,在临床上用于治疗肢端肥大症和某些类型的肿瘤。
兰瑞肽: 另一种生长抑素类似物,具有与奥曲肽相似的临床应用。
帕西瑞肽: 一种多受体靶向生长抑素类似物,用于治疗库欣病和肢端肥大症。
SRA880 的独特性
与奥曲肽和兰瑞肽等基于肽的化合物不同,SRA880 是一种非肽拮抗剂,这具有以下几个优点:
稳定性: SRA880 这样的非肽化合物通常更稳定,不易受到酶降解。
生物利用度: 与基于肽的药物相比,SRA880 可能具有更好的生物利用度,使其更适合口服给药。
生物活性
The compound [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[g]quinoline core and a piperazine moiety. Its molecular formula is C₁₈H₁₈N₄O₂ with a molecular weight of approximately 464.24 g/mol. The structural features suggest potential interactions with various biological targets.
1. Pharmacological Properties
Research indicates that this compound acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE10A. Inhibition of PDE10A is associated with therapeutic effects in neurological disorders such as schizophrenia and Parkinson's disease. A study demonstrated that the compound showed significant PDE10A inhibitory activity with a half-maximal inhibitory concentration (IC50) in the low micromolar range .
2. Neuropharmacological Effects
In vivo studies have reported that the compound can attenuate hyperlocomotion induced by phencyclidine (PCP) in mice. The effective dose (ED50) for this effect was determined to be approximately 2.0 mg/kg. Additionally, it exhibited improvements in cognitive function as measured by the novel object recognition test at doses of 0.1 and 0.3 mg/kg .
3. Safety Profile
The compound's safety profile was evaluated through various assays assessing cytotoxicity and off-target effects. Preliminary results suggest that it has a favorable safety margin with minimal CYP3A4 inhibition compared to other PDE inhibitors .
Case Studies and Research Findings
The proposed mechanism of action involves the inhibition of phosphodiesterase enzymes which leads to increased levels of cyclic AMP (cAMP) within cells. This elevation in cAMP is crucial for various signaling pathways that influence neuronal activity and cognitive functions.
属性
分子式 |
C26H32N4O4 |
---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1 |
InChI 键 |
INULNSAIIZKOQE-YOSAUDMPSA-N |
SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
手性 SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
规范 SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。